2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid
Description
2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid is a synthetic organic compound featuring a phenylacetic acid backbone substituted at the para position with a 3,3-dimethylbutanamido group. This structure combines a polar carboxylic acid moiety with a branched aliphatic amide, conferring unique physicochemical properties.
Properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)9-12(16)15-11-6-4-10(5-7-11)8-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDFRKQOCOBRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(3,3-dimethylbutanamido)benzene, which is then subjected to further reactions to introduce the acetic acid moiety. The synthetic route may involve:
Amidation: The reaction of 4-aminobenzene with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form 4-(3,3-dimethylbutanamido)benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify the precise interactions and effects.
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 3,3-dimethylbutanamido group in the target compound enhances lipophilicity compared to the straight-chain butyrylamino analog (logP estimated to be ~2.5 vs. ~1.8) due to increased hydrophobic surface area .
- However, the unsaturated analog (CID 29069751) may exhibit lower solubility due to planar geometry favoring crystal packing .
- Thermal Stability: The target compound’s branched structure likely lowers melting points relative to linear analogs (e.g., butyrylamino derivative) by disrupting molecular packing .
Biological Activity
2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in research and medicine.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 954566-80-4
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminoacetic acid derivatives with appropriate acylating agents under controlled conditions. The synthetic routes often utilize coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antibacterial activity . For instance, phenylacetic acid derivatives have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting protein synthesis. Studies have reported an IC50 value of 0.8038 mg/mL for related compounds against Agrobacterium tumefaciens T-37, suggesting a promising antibacterial mechanism through metabolic disruption and membrane damage .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties . Similar phenylacetic acid derivatives have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to certain receptors, influencing signaling pathways that regulate inflammation and immune responses.
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against A. tumefaciens.
- Methodology : The study involved treating bacterial cultures with varying concentrations of the compound.
- Results : Significant increases in cell membrane permeability were observed post-treatment, alongside reduced protein synthesis and increased reactive oxygen species (ROS) levels .
-
Inflammation Model :
- Objective : Assess anti-inflammatory effects in a murine model.
- Findings : Administration of the compound resulted in reduced levels of pro-inflammatory cytokines compared to control groups, indicating a potential therapeutic role in inflammatory diseases.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
